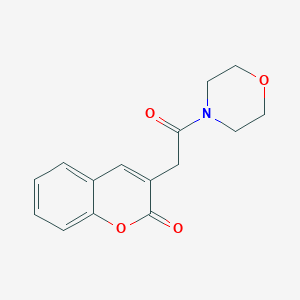
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one typically involves the reaction of coumarin-3-carboxylic acid with morpholine and a suitable coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholinocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
Wirkmechanismus
The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in the treatment of diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one.
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-Phenoxypropyl-4-hydroxy coumarin: Identified as a non-peptide competitive HIV-1 protease inhibitor.
Uniqueness
This compound is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
18144-54-2 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
InChI-Schlüssel |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-54-2 |
Synonyme |
3-[(Morpholinocarbonyl)methyl]coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















